Evidence Item 1: Asymmetric Cation Architecture of TBMAMS Enables Superior Charge Center Accessibility and Economic Advantage Over Symmetric Tetrabutylammonium Salts in Phase-Transfer Catalysis
The asymmetric tributylmethylammonium cation (three butyl, one methyl) provides improved charge center accessibility compared to the symmetric tetrabutylammonium (TBA) cation (four butyl groups), leading to enhanced phase-transfer catalyst performance [1]. Industrial data indicates that tributylmethylammonium chloride (MTBAC), the chloride analog of TBMAMS, offers a lower cost per mole than tetrabutylammonium bromide (TBAB) [1]. Furthermore, the asymmetric cation architecture of TBMAMS is expected to pack less uniformly at metal-electrolyte interfaces than symmetric TBA cations, which can be advantageous for specific electrochemical applications [2].
| Evidence Dimension | Cation structure and process economics |
|---|---|
| Target Compound Data | Asymmetric tributylmethylammonium cation (three butyl, one methyl group) |
| Comparator Or Baseline | Symmetric tetrabutylammonium cation (four butyl groups) |
| Quantified Difference | Cost advantage and improved charge center accessibility; asymmetric cation packs less uniformly at interfaces |
| Conditions | Industrial phase-transfer catalysis; electrochemical interface modeling |
Why This Matters
The asymmetric cation structure of TBMAMS provides a distinct balance of lipophilicity and charge accessibility that symmetric TBA salts cannot replicate, offering procurement value through both performance and cost advantages.
- [1] SACHEM, Inc. Methyltributylammonium Chloride (MTBAC) Product Page. 2015. Available at: https://www.sacheminc.com/tributylmethylammonium-chloride-mtbac-cas-56375-79-2/ View Source
- [2] Katakura, S.; Nishi, N.; Kobayashi, K.; Amano, K.-i.; Sakka, T. Simulations of Double Layer Structure and Differential Capacitance of Quaternary Ammonium-Based Ionic Liquids: Effect of Switching the Length of Alkyl Chains. Meet. Abstr. 2020, MA2020-02, 3879. View Source
